

4-Butoxybutan-1-ol mass spectrum fragmentation pattern analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Butoxybutan-1-ol

CAS No.: 4161-24-4

Cat. No.: B116546

[Get Quote](#)

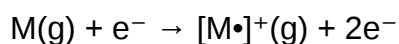
An In-Depth Technical Guide to the Mass Spectrum Fragmentation of **4-Butoxybutan-1-ol**

Introduction: The Analytical Challenge

In the fields of materials science, drug development, and industrial chemistry, the unambiguous identification of chemical structures is paramount. **4-Butoxybutan-1-ol** ($C_8H_{18}O_2$, Molecular Weight: 146.23 g/mol) is a bifunctional molecule, possessing both an ether and a primary alcohol moiety.^{[1][2]} This dual functionality presents a unique and instructive case for analysis by mass spectrometry, as its fragmentation pattern is a composite of the characteristic pathways of both ethers and alcohols. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of **4-butoxybutan-1-ol**, offering researchers a framework for interpreting its spectrum and understanding the underlying chemical principles.

The Molecular Ion: A Transient Species

Upon entering the mass spectrometer's ionization chamber, the **4-butoxybutan-1-ol** molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects a non-bonding electron, usually from one of the oxygen atoms, to form a radical cation known as the molecular ion ($M\cdot^+$) at a mass-to-charge ratio (m/z) of 146.



For aliphatic alcohols and ethers, the molecular ion is often of very low abundance or entirely absent from the spectrum.^{[3][4][5][6]} This instability is due to the high internal energy of the ion, which promotes rapid fragmentation into more stable daughter ions.^[7] Therefore, while the molecular ion peak at m/z 146 is theoretically the starting point, its observation is not guaranteed.

Principal Fragmentation Pathways: Deconstructing the Molecule

The structure of the **4-butoxybutan-1-ol** molecular ion dictates its fragmentation. The presence of two oxygen atoms provides multiple sites for charge localization, initiating several competing fragmentation pathways. These processes are not random; they are governed by the formation of the most stable possible products (cations and neutral radicals).^{[8][9]}

Alpha-Cleavage (α -Cleavage): The Dominant Fragmentation Route

Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to a heteroatom, is the most significant fragmentation mechanism for both alcohols and ethers.^{[10][11]} This is because the resulting oxonium ion is stabilized by resonance, with the positive charge delocalized onto the oxygen atom.^{[3][8]}

- **Cleavage Adjacent to the Hydroxyl Group:** The cleavage of the C1-C2 bond is a classic fragmentation pathway for primary alcohols.^{[12][13]} This results in the loss of a $C_7H_{15}O\cdot$ radical and the formation of the highly stable, resonance-stabilized hydroxymethyl cation at m/z 31. The presence of a prominent peak at m/z 31 is strongly indicative of a primary alcohol.^{[3][12]}
- **Cleavage Adjacent to the Ether Oxygen:** The ether linkage provides two additional sites for α -cleavage.
 - **Loss of the Propyl Radical:** Cleavage of the C-C bond alpha to the ether oxygen on the butoxy side (the C2'-C3' bond) results in the loss of a propyl radical ($\cdot C_3H_7$). This forms a resonance-stabilized oxonium ion at m/z 103.

- Loss of the Butyl Radical: In ethers, the preferential loss of the largest alkyl group via α -cleavage is a common rule.[4][14] Cleavage of the C-C bond alpha to the ether on the butanol side of the chain leads to the loss of a butyl radical ($\bullet\text{C}_4\text{H}_9$) and the formation of an ion at m/z 89.

C-O Bond Cleavage and Charge Migration

The direct cleavage of the carbon-oxygen bonds also contributes to the mass spectrum.

- Ether C-O Bond Scission: The bond between the butyl group and the ether oxygen can cleave, leading to two possible charged fragments.
 - Formation of the butyl cation ($[\text{C}_4\text{H}_9]^+$) at m/z 57. This is a common fragment for butyl-containing compounds.
 - Formation of the butoxy radical and a charged $[\text{C}_4\text{H}_8\text{OH}]^+$ fragment at m/z 73.

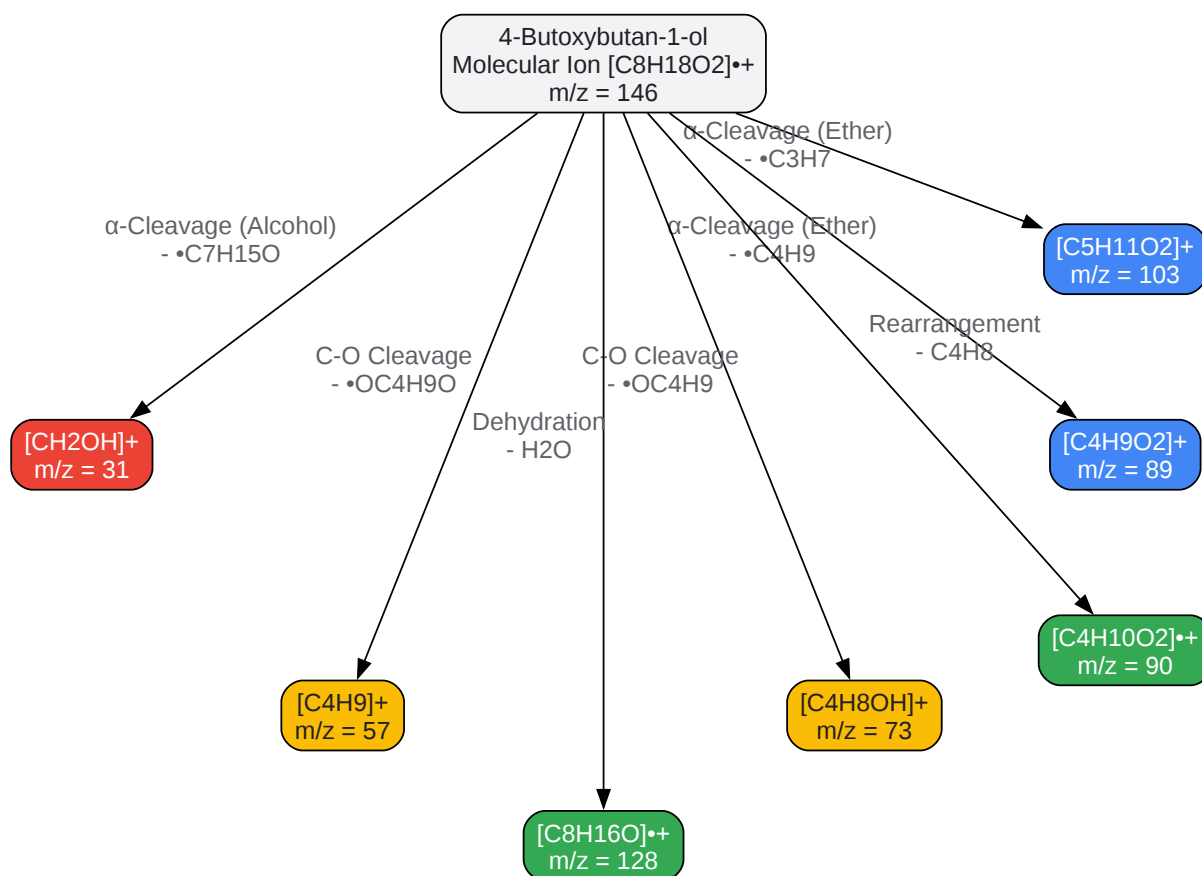
Dehydration: The Signature of Alcohols

A characteristic fragmentation for many alcohols is the elimination of a neutral water molecule (18 amu), producing a peak at $M-18$. [6][8][15] For **4-butoxybutan-1-ol**, this would correspond to a fragment ion at m/z 128. This process often occurs via a 1,4-elimination mechanism.

Rearrangement Pathways

Rearrangement reactions, such as the McLafferty rearrangement, are common in mass spectrometry and involve the transfer of a hydrogen atom followed by bond cleavage. [16][17] In **4-butoxybutan-1-ol**, a McLafferty-type rearrangement can be initiated by the ether oxygen. The ether oxygen can abstract a γ -hydrogen (a hydrogen atom on the third carbon away), followed by cleavage of the β -bond. This would result in the elimination of a neutral butene molecule (C_4H_8) and the formation of a radical cation at m/z 90.

The key fragmentation pathways are visualized in the diagram below.



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways of the **4-butoxybutan-1-ol** molecular ion.

Summary of Expected Fragment Ions

The table below summarizes the most probable and diagnostically significant ions in the EI mass spectrum of **4-butoxybutan-1-ol**.

m/z	Proposed Ion Structure	Fragmentation Pathway	Significance
146	$[C_8H_{18}O_2]^{\bullet+}$	Molecular Ion	Often weak or absent
128	$[C_8H_{16}O]^{\bullet+}$	Dehydration (-H ₂ O)	Characteristic of alcohols
103	$[CH_3(CH_2)_3O(CH_2)_2C H=OH]^+$	α -Cleavage (Ether side)	Indicates butoxy ether structure
90	$[HO(CH_2)_4OH]^{\bullet+}$	McLafferty-type Rearrangement	Indicates chain structure
89	$[CH_3(CH_2)_3OCH=OH]^+$	α -Cleavage (Alcohol side)	Indicates ether linkage
73	$[HO(CH_2)_4]^+$	C-O Cleavage	Confirms butanol portion
57	$[C_4H_9]^+$	C-O Cleavage	Diagnostic for a butyl group
31	$[CH_2=OH]^+$	α -Cleavage (Alcohol)	Base peak candidate, confirms primary alcohol

Experimental Protocol: Acquiring a Validated Mass Spectrum

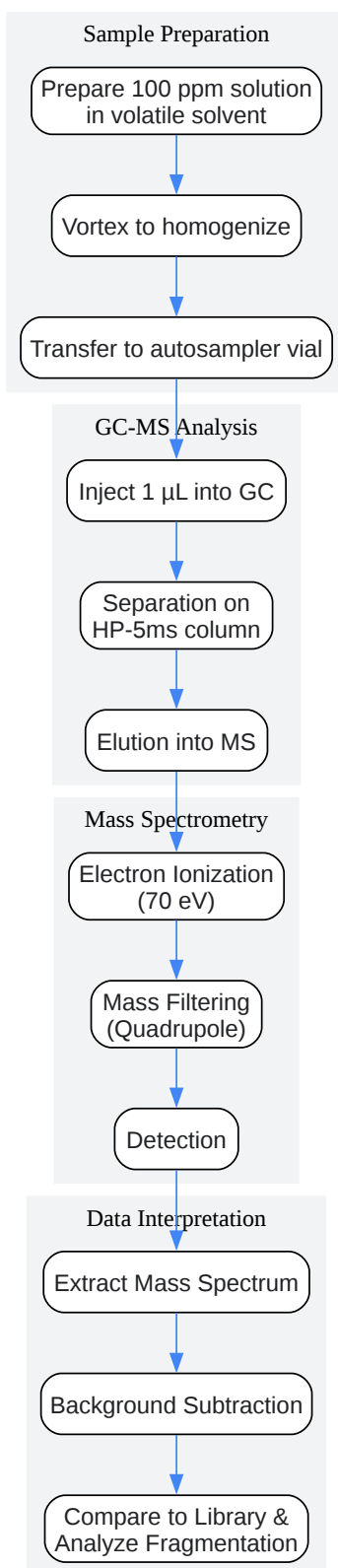
To ensure reproducible and accurate data, a standardized protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis due to the volatility of **4-butoxybutan-1-ol**.

Methodology

- Sample Preparation:
 - Prepare a 100 ppm solution of **4-butoxybutan-1-ol** in a high-purity volatile solvent such as dichloromethane or methanol.

- Vortex the solution to ensure homogeneity.
- Transfer an aliquot to a 2 mL autosampler vial.
- GC-MS System Configuration:
 - Gas Chromatograph: Agilent 8890 GC (or equivalent).
 - Mass Spectrometer: Agilent 5977B MSD (or equivalent).
 - Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
 - Column: HP-5ms (30 m x 0.25 mm x 0.25 μm) or equivalent non-polar column.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Final hold: Hold at 280°C for 5 minutes.
 - MS Parameters:
 - Ion Source: Electron Ionization (EI).
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Electron Energy: 70 eV.
 - Mass Scan Range: m/z 30-200.
- Data Acquisition and Analysis:
 - Inject 1 μL of the prepared sample.

- Acquire the total ion chromatogram (TIC) and mass spectra.
- Identify the chromatographic peak corresponding to **4-butoxybutan-1-ol**.
- Extract the mass spectrum from this peak, ensuring to subtract background noise from a nearby region of the chromatogram.
- Compare the resulting experimental spectrum with a reference library (e.g., NIST) and interpret the fragmentation pattern based on the principles outlined in this guide.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for GC-MS analysis of **4-butoxybutan-1-ol**.

Conclusion

The mass spectrum of **4-butoxybutan-1-ol** is a rich source of structural information, defined by a predictable yet complex interplay of fragmentation pathways. The dominant processes are α -cleavages characteristic of its primary alcohol and ether functional groups, leading to key diagnostic ions at m/z 31, 103, and 89. Secondary pathways, including dehydration and C-O bond cleavage, provide further corroborating evidence for the overall structure. By understanding these fundamental fragmentation mechanisms and employing a robust analytical protocol, researchers can confidently identify **4-butoxybutan-1-ol** and similar bifunctional molecules, ensuring the integrity of their scientific investigations.

References

- Mass Spectrometry of Aliphatic Ethers - YouTube. (2025). YouTube.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [\[Link\]](#)
- Mass Spectrometry: Fragmentation. (n.d.). University of Delaware. Retrieved from [\[Link\]](#)
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Chemistry Steps. Retrieved from [\[Link\]](#)
- Mass Spectrometry of Alcohols - YouTube. (2025). YouTube.
- Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [\[Link\]](#)
- JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. JoVE. Retrieved from [\[Link\]](#)
- GCMS Section 6.13. (n.d.). Whitman College. Retrieved from [\[Link\]](#)
- Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. Chemistry!!! Not Mystery. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [\[Link\]](#)
- Mass Spectrometry of Alcohols and Ethers. (n.d.). Scribd. Retrieved from [\[Link\]](#)

- Chemistry Steps. (n.d.). Alpha (α) Cleavage. Chemistry Steps. Retrieved from [[Link](#)]
- Dummies. (2021). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Dummies.com. Retrieved from [[Link](#)]
- OpenOChem Learn. (n.d.). MS Fragmentation. OpenOChem Learn. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). McLafferty rearrangement. Wikipedia. Retrieved from [[Link](#)]
- common fragmentation mechanisms in mass spectrometry - YouTube. (2022). YouTube. Retrieved from [[Link](#)]
- Chemistry Steps. (n.d.). McLafferty Rearrangement. Chemistry Steps. Retrieved from [[Link](#)]
- McLafferty Rearrangement. (n.d.). eGyanKosh. Retrieved from [[Link](#)]
- National Institute of Standards and Technology. (n.d.). 1-Butanol, 4-butoxy-. NIST WebBook. Retrieved from [[Link](#)]
- PubChem. (n.d.). **4-Butoxybutan-1-ol**. PubChem. Retrieved from [[Link](#)]
- Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved from [[Link](#)]
- Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. (n.d.). National Institutes of Health. Retrieved from [[Link](#)]
- The McLafferty Rearrangement. (n.d.). Organic Chemistry Tutor. Retrieved from [[Link](#)]
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [[Link](#)]
- Doc Brown's Chemistry. (n.d.). mass spectrum of butan-1-ol. Doc Brown's Chemistry. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1-Butanol, 4-butoxy- \[webbook.nist.gov\]](#)
- [2. 4-Butoxybutan-1-ol | C₈H₁₈O₂ | CID 20111 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Mass Spectrometry of Alcohols - Chemistry Steps \[chemistrysteps.com\]](#)
- [4. youtube.com \[youtube.com\]](#)
- [5. GCMS Section 6.13 \[people.whitman.edu\]](#)
- [6. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery \[chemistrynotmystery.com\]](#)
- [7. uni-saarland.de \[uni-saarland.de\]](#)
- [8. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies \[dummies.com\]](#)
- [9. faculty.uobasrah.edu.iq \[faculty.uobasrah.edu.iq\]](#)
- [10. Alpha \(\$\alpha\$ \) Cleavage - Chemistry Steps \[chemistrysteps.com\]](#)
- [11. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics \[creative-proteomics.com\]](#)
- [12. Video: Mass Spectrometry: Alcohol Fragmentation \[jove.com\]](#)
- [13. chem.libretexts.org \[chem.libretexts.org\]](#)
- [14. m.youtube.com \[m.youtube.com\]](#)
- [15. chem.libretexts.org \[chem.libretexts.org\]](#)
- [16. McLafferty rearrangement - Wikipedia \[en.wikipedia.org\]](#)
- [17. McLafferty Rearrangement - Chemistry Steps \[chemistrysteps.com\]](#)
- To cite this document: BenchChem. [4-Butoxybutan-1-ol mass spectrum fragmentation pattern analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b116546/docs#4-butoxybutan-1-ol-mass-spectrum-fragmentation-pattern-analysis\]](https://www.benchchem.com/product/b116546/docs#4-butoxybutan-1-ol-mass-spectrum-fragmentation-pattern-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)